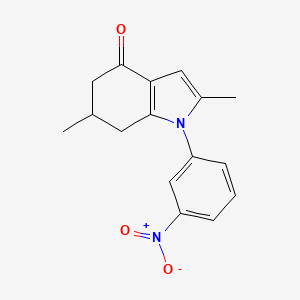

2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

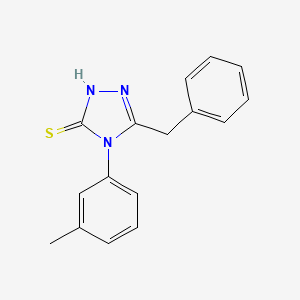

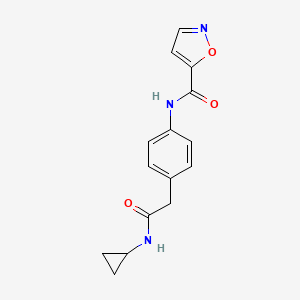

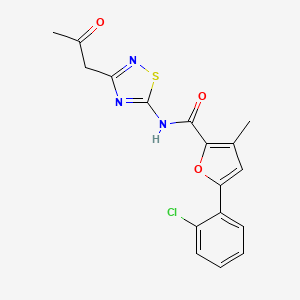

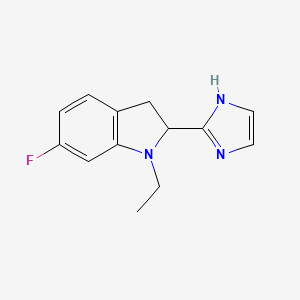

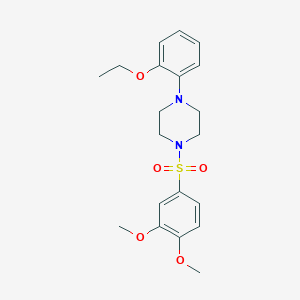

“2,6-Dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The compound also has nitrophenyl and methyl groups attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The nitrophenyl and methyl groups would be attached to specific positions on this ring system .

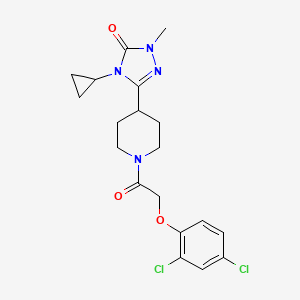

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The methyl groups, being electron-donating, could potentially undergo reactions such as oxidation .

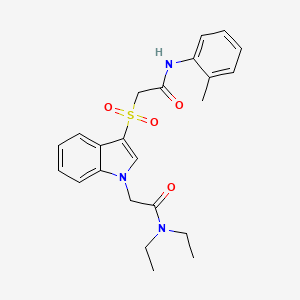

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

1. Synthesis and Molecular Structure Analysis

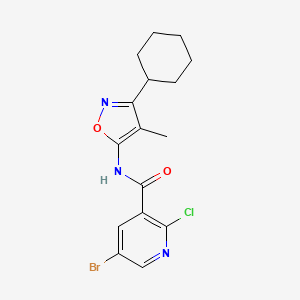

- Synthesis and Molecular Structure of Dihydropyridine Derivatives : The synthesis process and molecular structure of dihydropyridine derivatives, including 2,6-dimethyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one, have been a subject of study. These compounds are synthesized and analyzed using X-ray diffraction, 1H NMR, and IR spectroscopy. They show varied crystalline structures depending on the substituents and crystallization conditions, indicating their adaptability and potential use in different chemical contexts (Maru & Shah, 2013), (Devarajegowda et al., 2000).

2. Chemical Reactions and Derivative Synthesis

- Derivative Formation and Reaction Pathways : The compound reacts with various reagents to form different derivatives. Studies have elucidated the structures of these derivatives using spectroscopic methods, showcasing the compound's reactivity and potential for creating a diverse range of chemical entities (Görlitzer et al., 2000).

3. Crystallography and Structural Characterization

- Crystal Structure Elucidation : Detailed studies on the crystal and molecular structure of this compound derivatives highlight the complex nature of these compounds. The investigations provide insights into their crystalline forms and molecular arrangements, which are crucial for understanding their chemical behavior and potential applications (Gevariya et al., 2001), (Hong, 2000).

4. Asymmetric Synthesis and Optical Properties

- Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of specific derivatives, highlighting its role in producing chiral molecules. Such studies are significant in the field of stereochemistry and for the development of drugs and other chiral substances (Si-haia, 2011).

Future Directions

properties

IUPAC Name |

2,6-dimethyl-1-(3-nitrophenyl)-6,7-dihydro-5H-indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-10-6-15-14(16(19)7-10)8-11(2)17(15)12-4-3-5-13(9-12)18(20)21/h3-5,8-10H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPSDZKIXZBWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane;hydrochloride](/img/structure/B2575954.png)

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2575958.png)